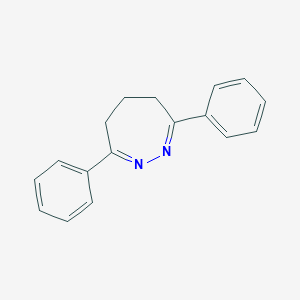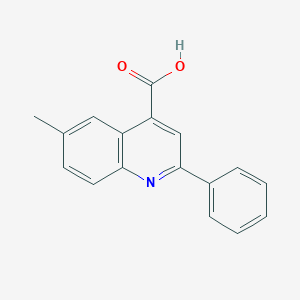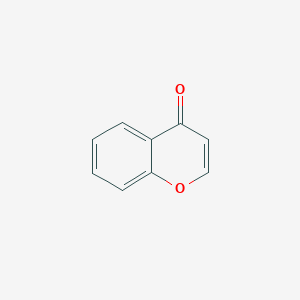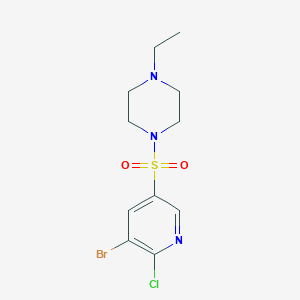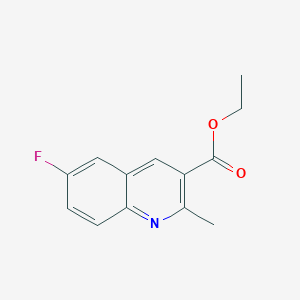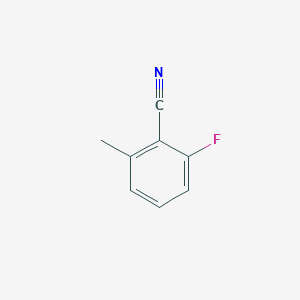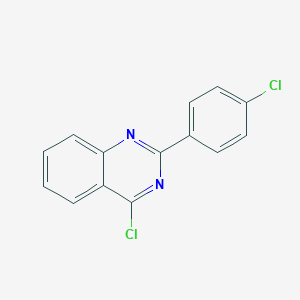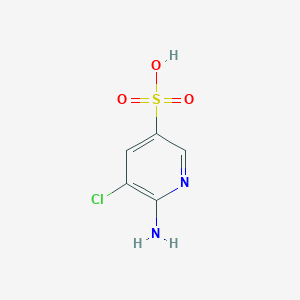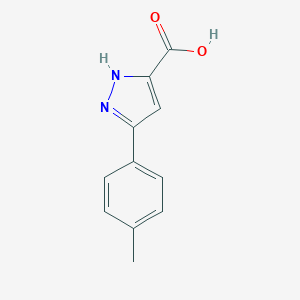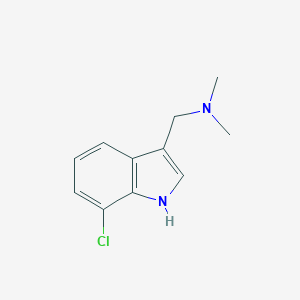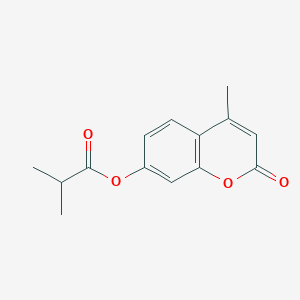
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, also known as Coumarin-7-acetic acid 2-methylpropanoic acid ester, is a chemical compound that belongs to the coumarin family. This compound has been widely studied due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and transcription factors involved in these processes. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemische Und Physiologische Effekte
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these processes. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its potential toxicity. The compound has been shown to induce apoptosis in cancer cells, which may also affect normal cells. Additionally, the compound may have off-target effects, which could affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate. One potential direction is to study the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to investigate the exact mechanism of action of the compound and its potential targets. Finally, the compound could be further modified to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a chemical compound that has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is relatively easy to synthesize and is commercially available, making it a useful tool for studying these processes. However, the compound may have potential toxicity and off-target effects, which should be taken into consideration when designing experiments. Finally, there are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, including investigating its effects on other diseases and improving its efficacy and reducing its potential toxicity.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-hydroxycoumarin with 2-methylpropanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
66185-67-9 |
|---|---|
Produktname |
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate |
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



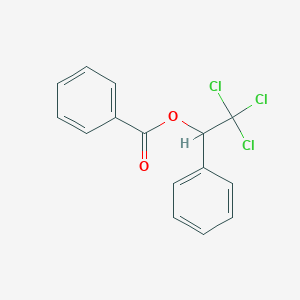
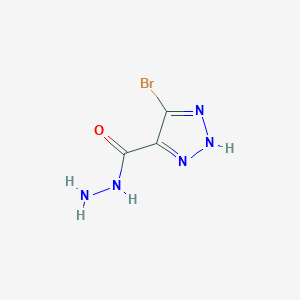
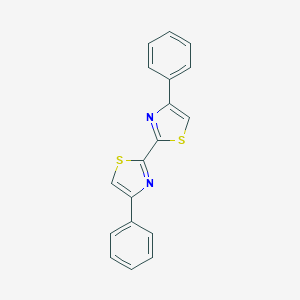
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
